molecular formula C13H11ClN2 B11873765 7-Chloro-2-(pyridin-4-yl)indoline

7-Chloro-2-(pyridin-4-yl)indoline

Cat. No.: B11873765
M. Wt: 230.69 g/mol
InChI Key: SKIXJSBWRMMRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(pyridin-4-yl)indoline is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a chloro substituent at the 7th position and a pyridinyl group at the 2nd position of the indoline ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(pyridin-4-yl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloroindoline and 4-bromopyridine.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 7-chloroindoline with 4-bromopyridine. This reaction is carried out in the presence of a base like potassium carbonate and a palladium catalyst such as palladium acetate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide or toluene at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch reactors or continuous flow reactors to optimize reaction efficiency and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of indoline oxides.

    Reduction: Formation of reduced indoline derivatives.

    Substitution: Formation of substituted indoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-(pyridin-4-yl)indoline: Similar structure with a bromo substituent instead of chloro.

    2-(Pyridin-4-yl)indoline: Lacks the chloro substituent at the 7th position.

    7-Chloro-2-(pyridin-2-yl)indoline: Pyridinyl group at the 2nd position instead of the 4th position.

Uniqueness

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

7-chloro-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11ClN2/c14-11-3-1-2-10-8-12(16-13(10)11)9-4-6-15-7-5-9/h1-7,12,16H,8H2

InChI Key

SKIXJSBWRMMRHW-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2Cl)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.